Product packaging for Chroman-3-amine hydrochloride(Cat. No.:CAS No. 18518-71-3)

Chroman-3-amine hydrochloride

Cat. No.: B106966
CAS No.: 18518-71-3
M. Wt: 185.65 g/mol
InChI Key: NSLATPDKWVAAIL-UHFFFAOYSA-N
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Description

Chroman-3-amine (B1202177) Hydrochloride as a Heterocyclic Compound

Chroman-3-amine hydrochloride is classified as a heterocyclic compound due to the presence of a chroman ring in its structure. smolecule.com This bicyclic system consists of a benzene (B151609) ring fused to a dihydropyran ring. The "hydrochloride" designation indicates that it is a salt, formed by the reaction of the amine group with hydrochloric acid, which often enhances the compound's stability and solubility in water. ontosight.ai

The molecular formula for this compound is C₉H₁₂ClNO, and it has a molecular weight of approximately 185.65 g/mol . The key structural feature is the amine group attached to the 3-position of the chroman ring. This amine group can act as a nucleophile, participating in various chemical reactions such as acylation and nucleophilic substitution. smolecule.com

The compound can exist as different stereoisomers due to the chiral center at the 3-position of the chroman ring. The (S) and (R) enantiomers are of particular interest in research due to their potentially different biological activities. smolecule.combldpharm.com

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₂ClNO
Molecular Weight185.65 g/mol
CAS Number18518-71-3
AppearanceWhite to off-white powder
SolubilityWater soluble

Relevance of Chroman Derivatives in Scientific Inquiry

The chroman scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Chroman derivatives have been investigated for a wide array of pharmacological activities, including:

Anticancer: Certain chroman derivatives have shown inhibitory effects on cancer cell lines. nih.gov

Antiepileptic: Some analogs have demonstrated antiepileptic activity. nih.gov

Antimicrobial: The chroman structure is a component of some compounds with antibacterial and antifungal properties. mdpi.com

Antioxidant: The phenolic group often present in chroman derivatives contributes to their antioxidant potential. mdpi.com

Neuroprotective: Research has explored the potential of chroman derivatives in the context of neurodegenerative diseases. ontosight.ainih.gov

Anti-inflammatory: Some derivatives have exhibited anti-inflammatory effects. ontosight.ai

The diverse biological activities of chroman derivatives underscore the importance of this chemical class in the quest for new therapeutic agents. nih.gov The synthesis of novel chroman derivatives continues to be an active area of research. researchgate.net

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a synthetic intermediate and its potential biological activities. Key research areas include:

Organic Synthesis: this compound serves as a crucial building block for the synthesis of more complex molecules. Its amine group provides a reactive site for further functionalization, allowing chemists to construct a variety of derivatives. smolecule.com

Medicinal Chemistry: Given the broad biological relevance of the chroman core, this compound is investigated as a starting material for the development of new drug candidates. Research has explored its potential neuroprotective and anti-inflammatory properties.

Conformational Analysis: Studies have been conducted to understand the three-dimensional structure and preferred conformations of chroman-3-amine and its derivatives. This is crucial for understanding how these molecules interact with biological targets. rsc.org

Table 2: Key Research Applications of Chroman Derivatives

Research AreaApplication
AnticancerInhibition of cancer cell growth
AntiepilepticSeizure control
AntimicrobialTreatment of bacterial and fungal infections
NeuroprotectionPotential treatment for neurodegenerative diseases

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO B106966 Chroman-3-amine hydrochloride CAS No. 18518-71-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-chromen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLATPDKWVAAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939933
Record name 3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18518-71-3
Record name 3-Chromanamine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018518713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
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Synthetic Methodologies and Chemical Reactions of Chroman 3 Amine Hydrochloride

Synthetic Routes for Chroman-3-amine (B1202177) Hydrochloride

The synthesis of Chroman-3-amine hydrochloride can be achieved through several distinct pathways, each with its own set of reagents, conditions, and yields.

Synthesis from Chroman-3-one (B94795) Oxime

A common precursor for the synthesis of this compound is Chroman-3-one oxime. This intermediate is typically prepared by reacting chroman-3-one with hydroxylamine (B1172632) hydrochloride. The subsequent reduction of the oxime group leads to the formation of the desired amine.

Reduction of Chroman-3-one Oxime using Sodium Borohydride (B1222165)

The reduction of the oxime to an amine is a critical step in organic synthesis. While sodium borohydride alone is generally not reactive enough to reduce oximes, its reactivity can be significantly enhanced by combining it with various additives or Lewis acids. scispace.comsci-hub.se For the reduction of Chroman-3-one oxime, sodium borohydride can be used in conjunction with a catalyst, such as palladium on carbon (Pd/C), in a solvent like tetrahydrofuran (B95107) (THF). This method effectively converts the oxime to the corresponding primary amine. The resulting free amine is then treated with hydrochloric acid to produce the stable hydrochloride salt.

Another approach involves the use of sodium borohydride with transition metal salts like copper(II) sulfate, which has been shown to be a convenient and inexpensive reagent for the reduction of oximes to primary and secondary amines. The reaction with NaBH4/ZrCl4 supported on Al2O3 has also been reported as a rapid and efficient method for reducing oximes to amines at room temperature. scispace.com

Table 1: Comparison of Reducing Agents for Oxime Reduction

Reducing Agent System Conditions Product(s) Yield (%) Purity (%)
H₂, Pd/C Tetrahydrofuran Primary Amine 82 98
NaBH₄, Pd/C Tetrahydrofuran Primary Amine Data not available Data not available
NaBH₄, CuSO₄ Methanol, reflux Primary and Secondary Amines Variable Variable
NaBH₄/ZrCl₄/Al₂O₃ Solvent-free, room temp. Primary Amine High to excellent Data not available
NaBH₃CN, NH₄OAc Methanol or ethanol Primary Amine 75 95

This table provides a comparative overview of different methods for the reduction of oximes.

Synthesis via Catalytic Hydrogenation of Nitro-Compounds

Catalytic hydrogenation is a widely used, efficient, and environmentally friendly method for the reduction of nitro compounds to primary amines. sioc-journal.cn This process is a cornerstone in the production of anilines and their derivatives. sioc-journal.cn Supported metal catalysts, such as palladium on carbon (Pd/C), are commonly employed for this transformation, often under high pressure with hydrogen gas. google.com The reduction of a suitable nitro-substituted chroman precursor via catalytic hydrogenation would yield the corresponding chroman amine, which can then be converted to the hydrochloride salt. This method is considered a preferred industrial process for the synthesis of aromatic amines. google.com

The general mechanism for the reduction of aromatic nitro compounds involves a stepwise process, and the presence of a catalyst is crucial for the reaction to proceed efficiently. google.com Various supported catalysts, including palladium on different supports like alumina (B75360) (Al₂O₃) or calcium carbonate (CaCO₃), have been studied for their activity in nitro compound hydrogenation. uctm.edu

Industrial Production Methods and Scalability

For industrial-scale production of this compound, continuous flow synthesis offers significant advantages in terms of scalability and safety. This modern approach allows for higher throughput and better control over reaction parameters. A two-step process that integrates reductive amination and hydrochloride formation can achieve a throughput of 5–10 kg per day with over 90% solvent recovery through in-line distillation.

Green chemistry principles are also being applied to optimize the synthesis. This includes the development of solvent-free reactions and the use of biocatalysts. For instance, enzymatic reductions using alcohol dehydrogenases can produce the amine with high enantiomeric excess (>99%). Microwave-assisted synthesis has also been shown to significantly reduce reaction times by 50–70% compared to conventional heating methods.

Multi-step Synthetic Processes

The synthesis of this compound often involves a multi-step reaction sequence. vulcanchem.comsavemyexams.comcognitoedu.org A typical pathway might start with the formation of the chroman ring system through the acid-catalyzed cyclization of a suitable precursor alcohol. Following the establishment of the core structure, the amine group is introduced. This can be achieved through methods like reductive amination of a chroman-3-one or nucleophilic substitution on a chroman-3-halide. vulcanchem.com The final step is the formation of the hydrochloride salt by reacting the amine with hydrochloric acid, which enhances the compound's stability and crystallinity. vulcanchem.com

Designing a multi-step synthesis requires a thorough understanding of the reactivity of different functional groups and the selection of appropriate reagents and conditions for each transformation. savemyexams.comcognitoedu.org

General Synthetic Approaches to Chroman Derivatives

The synthesis of chroman derivatives is a broad area of research, with numerous methods developed to construct this heterocyclic scaffold. nih.govnih.govresearchgate.net One common strategy involves the reaction of phenols with α,β-unsaturated carbonyl compounds. nih.gov For example, 2'-hydroxyacetophenones can react with aldehydes in a base-promoted aldol (B89426) condensation followed by an intramolecular oxa-Michael addition to form chroman-4-ones. nih.gov

Another approach is the cyclization of phenolic compounds. For instance, the reaction of trimethylhydroquinone (B50269) with methyl methacrylate (B99206) can lead to a chroman-2-carboxylic acid methyl ester, which can be further modified. nih.gov The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, has also provided efficient routes to highly functionalized chroman derivatives. acs.org These general synthetic strategies provide a toolbox for chemists to access a wide variety of chroman-based molecules, including the precursors needed for the synthesis of this compound.

Regioselective and Stereoselective Synthesis

The synthesis of chroman-3-amine and its derivatives often requires precise control over the arrangement of atoms, a concept known as stereoselectivity, and the specific placement of functional groups, referred to as regioselectivity.

One notable approach to achieve stereoselective synthesis involves the reduction of 3-nitro-2H-chromenes. Various reducing agents, including lithium aluminum hydride, borane (B79455) in tetrahydrofuran (THF), and sodium borohydride, have been employed to convert the nitroalkene functionality into a 3-aminochromane structure. chim.it For instance, the reduction of 2-trifluoromethyl-3-nitro-2H-chromenes using a combination of diborane (B8814927) in THF and sodium borohydride has been shown to produce a library of 3-aminochromanes. chim.it

Another strategy for stereoselective synthesis is the ring-opening of epoxides. The reaction of epoxides with amines, catalyzed by Lewis acids such as zirconium(IV) chloride or indium tribromide, can lead to the formation of β-amino alcohols with high trans stereoselectivity for cyclic epoxides. researchgate.net Furthermore, enzymatic reductions using alcohol dehydrogenases can convert chroman-3-one to the amine with greater than 99% enantiomeric excess, offering a green chemistry approach to chiral amine synthesis.

Regioselectivity is crucial when dealing with unsymmetrical epoxides. Aromatic amines tend to exhibit excellent regioselectivity, preferentially attacking the sterically less hindered position. researchgate.net The regioselective ring-opening of epoxides is a key strategy for constructing molecules with adjacent chiral centers. frontiersin.org

Bifunctional amine-thiourea catalysts have also been utilized in cascade reactions to synthesize chroman derivatives with high stereofidelity. smolecule.com These catalysts activate both the nucleophile and the electrophile through hydrogen bonding, enabling the formation of multiple stereocenters in a controlled manner. smolecule.com

Chemical Reactions of this compound

This compound serves as a versatile intermediate in organic synthesis, undergoing a variety of chemical transformations.

Oxidation Reactions to Chroman-3-one Derivatives

The amine functional group in chroman-3-amine can be oxidized to a ketone, yielding chroman-3-one derivatives. Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. This reaction is a key step in modifying the chroman scaffold for various applications. For example, the oxidation of a related chroman-2-ol (B1610262) derivative has been used to synthesize 6-chloro-4-(2-phenyl-ethen-yl)chroman-2-one. nih.gov

Reduction Reactions to Amine Derivatives

The chroman-3-amine structure can be further modified through reduction reactions. While the primary amine is already in a reduced state, related precursors such as chroman-3-one oxime can be reduced to form chroman-3-amine. This reduction is typically achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride in tetrahydrofuran. The resulting free amine is then treated with hydrochloric acid to produce the hydrochloride salt.

Nucleophilic Substitution Reactions for Functional Group Introduction

The amine group of chroman-3-amine is nucleophilic, meaning it can react with electrophiles to introduce new functional groups. smolecule.comsavemyexams.com This allows for a wide range of derivatization possibilities. For instance, the amine can undergo acylation with acyl chlorides to form amides or react with alkyl halides in substitution reactions. smolecule.com These reactions are fundamental in medicinal chemistry for creating libraries of compounds with potentially enhanced biological activities. smolecule.com The lone pair of electrons on the nitrogen atom is key to its nucleophilicity. savemyexams.com

Role as a Building Block in Complex Organic Molecule Synthesis

This compound is considered an organic building block, a functionalized molecule that serves as a foundational component for constructing more complex molecular architectures. sigmaaldrich.compurkh.com Its rigid bicyclic framework and the reactive amine group make it a valuable scaffold in medicinal chemistry and organic synthesis. smolecule.comvulcanchem.com The chroman ring system is present in numerous biologically active molecules. smolecule.com By utilizing the reactivity of the amine group through reactions like acylation and nucleophilic substitution, chemists can build upon the chroman core to synthesize intricate and functionally diverse molecules. smolecule.comnih.govresearchgate.net

Reaction with Hydrochloric Acid to Yield Hydrochloride Salt

The free base form of chroman-3-amine readily reacts with strong acids like hydrochloric acid (HCl) in a neutralization reaction to form the corresponding ammonium (B1175870) salt, this compound. libretexts.org This acid-base reaction involves the protonation of the basic nitrogen atom of the amine by the acid. youtube.com The resulting salt typically exhibits enhanced stability, crystallinity, and water solubility compared to the free base, which is advantageous for purification, handling, and storage. vulcanchem.comyoutube.com

Derivatization and Analog Synthesis

The chemical structure of this compound, featuring a reactive primary amine group and a modifiable chroman scaffold, makes it a valuable starting material for the synthesis of a diverse range of derivatives and analogs. Researchers have employed various synthetic strategies to modify its structure, aiming to create new compounds for further investigation in chemistry and biology. These modifications primarily involve reactions at the amine group and alterations to the core chroman ring system.

Derivatization of the amine function is a common strategy. As a typical primary amine, the amino group at the 3-position of the chroman ring can act as a nucleophile, allowing it to react with various electrophiles. smolecule.com This reactivity is frequently exploited to produce a library of related compounds through reactions such as acylation and substitution.

Acylation reactions, for instance, can be used to form amides, which may lead to derivatives with different chemical properties. smolecule.com Similarly, nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides allow for the introduction of a wide array of functional groups onto the amine.

The synthesis of analogs often involves more complex modifications to the chroman framework itself or starts from related precursors to build chromane-like structures. One approach begins with 3-nitrochromenes, which can be converted into various chromane (B1220400) derivatives. chim.it The nitro group in these precursors can be reduced to form the corresponding amine, providing an alternative route to substituted chroman-3-amine analogs. For example, bifunctional amine-thiourea catalysts have been used in cascade reactions to create complex scaffolds like spiro[chroman-3,3′-pyrazol] derivatives from nitro-olefin precursors. smolecule.com Other multi-component reactions have been developed to synthesize fused heterocyclic systems incorporating the chroman moiety, such as chromeno[2,3-b]pyridines. researchgate.net

Detailed research has focused on creating specific functionalized derivatives. The tables below summarize key findings in the derivatization and analog synthesis of chroman-3-amine and related structures.

Table 1: Derivatization Reactions of the Amine Group

Reagent ClassReaction TypeProduct TypeResearch Finding
Acyl ChloridesAcylationAmidesThe amine group undergoes acylation to form amides, a common method for creating derivatives. smolecule.com
Alkyl HalidesNucleophilic SubstitutionFunctionalized AminesSubstitution reactions introduce various functional groups to the amine.
Boc AnhydrideProtection/DerivatizationBoc-protected AmineThe amine can be reacted with Boc anhydride, a standard procedure for protection or for analytical derivatization. google.com
Aromatic AldehydesCondensationN-benzylidene derivativesCondensation with aromatic aldehydes can form imines, leading to more complex structures like N-benzylidene derivatives. nih.gov

Table 2: Synthesis of Chroman Analogs

Starting Material(s)Reaction TypeAnalog ScaffoldResearch Finding
3-NitrochromenesReduction/Further ReactionSubstituted Chromanes3-Nitrochromenes serve as versatile precursors for a variety of chromane derivatives. chim.it
Salicylaldehydes, β-nitrostyrenesOxa-Michael-Henry ReactionSubstituted 3-nitrochromenesThis reaction is used for the enantioselective construction of chiral 3-nitro-2H-chromenes, which are precursors to chiral chroman amines. chim.it
4-alkenyl pyrazolin-3-ones, (E)-2-(2-nitrovinyl)phenolCascade Reaction (oxa-Michael–Michael addition)Spiro[chroman-3,3′-pyrazol]Bifunctional catalysts enable the synthesis of complex spiro-heterocyclic chroman analogs with high stereocontrol. smolecule.com
2-amino-4H-chromene-3-carbonitrile, Ethyl orthoformate, Hydrazine, Aromatic AldehydesMulti-step SynthesisChromeno[2,3-d]pyrimidineA five-step synthesis, including microwave-assisted steps, was used to build complex fused heterocyclic analogs. nih.gov

Pharmacological Investigations and Biological Activities

Mechanisms of Action and Molecular Targets

The primary mechanism of action for Chroman-3-amine (B1202177) hydrochloride involves its interaction with specific molecular targets, including enzymes and receptors. The amine group and the chromane (B1220400) ring system are key to these interactions, enabling the compound to modulate various biological pathways.

Research indicates that Chroman-3-amine hydrochloride and its derivatives can influence neurotransmitter systems, which is a key area of investigation for its potential therapeutic effects. chemimpex.com

Studies suggest that this compound interacts with serotonin (B10506) pathways. Specifically, derivatives of this compound have shown an ability to inhibit the reuptake of serotonin, a critical mechanism in managing mood and related disorders. smolecule.com The (S)-enantiomer, in particular, has demonstrated notable interaction with serotonin receptors, which may play a role in mood and anxiety-related behaviors. smolecule.com Some chroman-3-amine derivatives have been found to possess a high affinity for the 5-HT1A receptor. researchgate.net

The modulation of serotonin pathways by this compound underlies its potential as an antidepressant. smolecule.com By inhibiting serotonin reuptake, the compound can increase the levels of this neurotransmitter in the brain, a common mechanism of action for many antidepressant medications. smolecule.com The interaction with the 5-HT1A receptor is a key factor in its potential antidepressant-like effects. smolecule.com

Receptor/TransporterInteractionPotential Effect
Serotonin TransporterInhibition of reuptake smolecule.comIncreased serotonin levels
5-HT1A ReceptorHigh affinity/Modulation smolecule.comresearchgate.netAntidepressant-like effects

Chroman derivatives, including this compound, have demonstrated anti-inflammatory properties. This activity is attributed to their ability to modulate inflammatory pathways.

Research has shown that chroman derivatives can inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a key signaling protein involved in systemic inflammation. The inhibition of TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) by various chroman analogues has been observed, indicating a direct impact on the inflammatory response. sdu.dkaau.dk

CytokineActionReference
TNF-αInhibition of production/induced expression sdu.dk

The antioxidant activity of this compound and its derivatives is another significant area of research. These properties are linked to the compound's ability to counteract oxidative stress.

Interaction with Enzymes and Receptors

The biological effects of this compound are also mediated through its interactions with various enzymes and receptors. It is believed to bind to specific molecular targets, thereby altering their activity.

Derivatives of chroman-3-amine have shown a significant affinity for serotonin receptors, particularly the 5-HT1A receptor. smolecule.comresearchgate.net This interaction is a key factor in its potential neuroprotective effects. smolecule.com Some analogs of chroman-3-amine have demonstrated high selectivity for 5-HT1A receptors over other serotonin receptor subtypes. smolecule.com Additionally, some chroman derivatives have been identified as ligands for the σ1 receptor, which may contribute to increased cell survival under conditions of oxidative stress. nih.gov

Modulation of Enzymatic Activity

This compound and its analogs can modulate the activity of various enzymes. Preliminary studies suggest that it may inhibit enzymes involved in the metabolism of neurotransmitters, which could enhance its therapeutic effects. smolecule.com For example, some chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, an NAD+-dependent protein deacetylase. nih.govacs.org Furthermore, chroman derivatives have been investigated for their ability to inhibit enzymes like those in the inflammatory pathways, which could lead to anti-inflammatory effects.

In Vitro and In Vivo Biological Evaluations

Antimicrobial Activity

Studies have shown that chroman derivatives possess antimicrobial properties against a range of bacterial strains.

Derivatives of chroman have exhibited inhibitory activity against Gram-positive bacteria. For instance, 8-bromothis compound has shown activity against Staphylococcus aureus with a reported Minimum Inhibitory Concentration (MIC) of 8 µg/mL. vulcanchem.com The antimicrobial action is thought to be enhanced by the presence of a bromine atom, which may increase membrane permeability, and the amine group, which can interact with microbial enzymes. vulcanchem.com Other research on chromene derivatives has also reported moderate to weak antibacterial activity against Bacillus subtilis and Staphylococcus aureus. scispace.com The specific substitutions on the chroman ring system appear to play a significant role in determining the extent of antimicrobial activity.

Table 1. Antimicrobial Activity of a Chroman Derivative

Compound Microorganism MIC (µg/mL)
8-Bromothis compound Staphylococcus aureus 8

Data sourced from preliminary studies on antimicrobial effects. vulcanchem.com

Activity against Gram-negative Bacteria

Derivatives of the chroman nucleus have demonstrated notable antibacterial properties against various bacterial strains, including Gram-negative bacteria.

In one study, newly synthesized 4-((2H-chromen-3-yl)/(2-phenyl-2H-chromen-3-yl)methylene)-3-methylisoxazol-5(4H)-ones were evaluated for their in-vitro antibacterial activity against Gram-negative pathogens Escherichia coli and Klebsiella pneumoniae. Two compounds, 21f and 21h, which featured chloro and bromo substitutions respectively, were found to be potent inhibitors of E. coli. researchgate.net They each exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/ml. researchgate.net Similarly, certain 3-(1H-indole-3-carbonyl)-2H-chromen-2-one derivatives also showed good antibacterial activity against Gram-negative strains like E. coli and K. pneumoniae. researchgate.net

Further research on dispiropyrrolidines featuring a chroman-4-one scaffold found that these compounds displayed activity against Gram-negative bacteria with MIC values in the range of 64 to 125 µg/mL. mdpi.com These findings underscore the potential of the chroman framework as a basis for the development of new antibacterial agents targeting Gram-negative organisms.

Anticancer Potential and Cytotoxicity Studies

The anticancer properties of chroman derivatives have been a significant area of investigation. These compounds have been shown to be selectively cytotoxic to cancer cells and have been studied for their effects on various cancer cell lines, their ability to induce programmed cell death, and their impact on the cell cycle. google.com

Cytotoxic Effects against Cancer Cell Lines (e.g., MCF-7, A549)

Chroman derivatives have demonstrated significant cytotoxic and antiproliferative effects against several human cancer cell lines, most notably the MCF-7 breast adenocarcinoma line and the A549 non-small cell lung carcinoma line. nih.govresearchgate.net

For instance, Schiff bases derived from 3-acetyl-8-methoxy-2[H]-chromen-2-one showed profound antiproliferative activity against both MCF-7 and A549 cells. researchgate.net An important finding from this research was that the compounds were non-toxic to normal human keratinocyte (HaCaT) cell lines, suggesting a degree of selectivity for cancer cells. researchgate.net Similarly, a series of chroman carboxamide analogs displayed good to potent anticancer activity on the MCF-7 breast cancer cell line. researchgate.net Other studies on 3-amino-1H-benzo[f]chromene derivatives also confirmed cytotoxic activities against MCF-7 and other cancer cell lines. researchgate.net

IC50 Values and Comparison with Standard Treatments

The potency of chroman derivatives as anticancer agents is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Several studies have reported promising IC50 values for these compounds, often comparing them to established chemotherapy drugs like Doxorubicin and Cisplatin.

One chroman derivative exhibited a strong IC50 value of 6.40 µg/mL against breast cancer cells. In another study, a palladium(II) complex derived from a 3-acetyl-8-methoxy-2H-chromen-2-one Schiff base was particularly effective, with IC50 values of 5.20 µM against MCF-7 cells and 5.09 µM against A549 cells, proving more potent than the standard treatment, cisplatin, in the same assay. researchgate.net

A series of spiro[chroman-2,4′-piperidin]-4-one derivatives also showed high potency. One compound in this series, featuring a sulfonyl spacer, registered IC50 values ranging from 0.31 to 5.62 μM against a panel of three cancer cell lines including MCF-7. japsonline.comresearchgate.net

Table 1: IC50 Values of Chroman Derivatives Against Cancer Cell Lines

Chroman DerivativeCell LineIC50 ValueStandard Treatment ComparisonSource
Pd(II) complex of 3-acetyl-8-methoxy-2H-chromen-2-one Schiff baseMCF-7 (Breast)5.20 ± 0.15 μMMore potent than Cisplatin (16.79 ± 0.08 μM) researchgate.net
Pd(II) complex of 3-acetyl-8-methoxy-2H-chromen-2-one Schiff baseA549 (Lung)5.09 ± 0.13 μMMore potent than Cisplatin (15.10 ± 0.05 μM) researchgate.net
Spiro[chroman-2,4′-piperidin]-4-one derivative (Compound 16)MCF-7, A2780, HT-290.31 - 5.62 μMNot specified japsonline.comresearchgate.net
Chroman carboxamide analog (Compound 6i)MCF-7 (Breast)34.7 µM (GI50)Not specified researchgate.net
Unnamed Chroman DerivativeBreast Cancer Cells6.40 µg/mLConsidered significant anticancer activity
Induction of Apoptosis in Cancer Cells

A key mechanism behind the anticancer activity of chroman derivatives is their ability to induce apoptosis, or programmed cell death, in malignant cells. google.com This is a desirable characteristic for anticancer agents as it is a controlled form of cell death that minimizes inflammation and damage to surrounding healthy tissues.

Studies using AO-EB (Acridine Orange-Ethidium Bromide) and Hoechst staining methods have shown that chroman-derived complexes induce morphological changes in MCF-7 and A549 cells consistent with apoptosis. researchgate.net Further research on a potent spiro[chroman-2,4′-piperidin]-4-one derivative confirmed that it induced early apoptosis in MCF-7 cells. japsonline.comresearchgate.net The use of Annexin V-FITC apoptosis detection kits has also been employed to quantify the apoptotic death of MCF-7 cells treated with various chromene derivatives. brieflands.com In some cases, the specific molecular pathways have been investigated, with certain benzo[h]chromene compounds shown to trigger apoptosis by activating both the extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) pathways. nih.gov

Effects on Cell Cycle Arrest

In addition to inducing apoptosis, chroman-based compounds can exert their anticancer effects by interfering with the cell cycle, leading to cell cycle arrest. This prevents cancer cells from proliferating uncontrollably.

Flow cytometry analysis has revealed that certain benzo[h]chromeno[2,3-d]pyrimidine derivatives can cause a significant arrest of MCF-7 breast cancer cells in the G1 phase of the cell cycle. nih.gov Another study found that a spiro[chroman-2,4′-piperidin]-4-one derivative caused an increase in the population of MCF-7 cells in the sub-G1 and G2-M phases. japsonline.comresearchgate.net Similarly, specific benzo[h]chromenes have been shown to suppress the growth of HL-60 leukemia cells by inducing cell cycle arrest at the G1/S checkpoint. nih.gov

Neuroprotective Effects

This compound and its analogs have been investigated for their potential to protect neuronal cells from damage, a key strategy in combating neurodegenerative diseases. researchgate.net The (S)-enantiomer, in particular, has been noted for its potential neuroprotective and antidepressant properties, which may stem from its ability to modulate neurotransmitter systems. smolecule.com

Research into related coumarin-based compounds has shown a promising neuroprotective effect in human neuroblastoma SH-SY5Y cell lines under conditions of oxidative stress. mdpi.com This protection is crucial as oxidative stress is a known contributor to neuronal damage. The mechanism for this neuroprotection may involve the modulation of neurotransmitter release, which can help shield neuronal cells from damage.

Potential in Neurodegenerative Diseases

The chroman-3-amine core structure is a component of various compounds investigated for their potential in treating neurodegenerative diseases. Research into related chromone (B188151) and chromenone derivatives has identified several mechanisms through which these compounds may exert neuroprotective effects. These include the inhibition of key enzymes involved in the pathophysiology of neurodegenerative disorders and the modulation of pathways related to oxidative stress and inflammation.

Derivatives of the broader chromone family have been shown to target multiple factors associated with neurodegeneration. For instance, some chromone derivatives have been identified as inhibitors of enzymes like acetylcholinesterase and monoamine oxidase, both of which are implicated in the progression of Alzheimer's disease. Furthermore, certain synthetic chromones have demonstrated the ability to inhibit the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's, and have shown neuroprotective effects in cell-based models of the disease. The anti-inflammatory properties of chroman derivatives may also contribute to their neuroprotective potential by reducing the production of pro-inflammatory cytokines.

Antituberculosis Activity

Several studies have explored the potential of chromene-based compounds as antituberculosis agents. A study focusing on 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine derivatives reported promising in vitro activity against Mycobacterium tuberculosis H37Rv. One compound from this series, designated B-11, exhibited a minimum inhibitory concentration (MIC) of 1.6 µg/ml, which was comparable to standard antituberculosis drugs like pyrazinamide, streptomycin, and ciprofloxacin. Other derivatives in the same study also showed significant activity.

Another area of investigation involves hybrid molecules that incorporate the chromone structure. For example, some coumarin-based compounds, which share a similar benzopyranone core, have demonstrated activity against Mycobacterium tuberculosis. These findings suggest that the chromene and related heterocyclic scaffolds are promising starting points for the development of new antituberculosis drugs.

Enzyme Inhibition Studies

Derivatives of the chroman and chromone families have been extensively studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative diseases and depression. Hyperactivity of MAO enzymes can lead to a decrease in neurotransmitters like dopamine (B1211576) and serotonin, and the expression of MAO-B increases with age, contributing to oxidative stress.

Studies on various chromone derivatives have identified compounds with potent and selective inhibitory activity against MAO-B. For example, 3-(N-cyclicamino)chromone derivatives have been found to be significant and selective inhibitors of MAO-B. One particular compound, 7-methoxy-3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one, was identified as a highly potent and selective MAO-B inhibitor with an IC50 value of 15 nM and a selectivity index of over 6700. Other research has focused on dual-target inhibitors, with some chromen-4-one derivatives showing concomitant inhibition of both MAO-B and acetylcholinesterase.

Table 1: MAO-B Inhibitory Activity of Selected Chromenone Derivatives

CompoundMAO-B Inhibition IC50 (µM)MAO-A Inhibition IC50 (µM)Selectivity Index (MAO-A/MAO-B)
7 7.20>100>13.9
9 3.55>100>28.2
10 5.255.300.99
21 1.0542.540.5
3h 0.0028--
33 0.015>100>6700

Data sourced from multiple studies investigating different chromenone derivatives.

The chroman scaffold has been utilized in the rational design of potent inhibitors of dipeptidyl peptidase 4 (DPP-4), a key target in the treatment of type 2 diabetes. DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones, which in turn helps to regulate blood glucose levels.

Researchers have successfully developed novel 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives as highly potent DPP-4 inhibitors. Starting from a natural product lead, isodaphnetin, they achieved a significant increase in potency through structural modifications. Two compounds from this series, 22a and 24a, demonstrated IC50 values of approximately 2.0 nM, indicating very strong inhibition of the DPP-4 enzyme. These compounds also showed good pharmacokinetic profiles and were comparable in efficacy to the long-acting DPP-4 inhibitor omarigliptin (B609743) in preclinical studies.

Histone deacetylase (HDAC) inhibitors are a class of compounds that have shown therapeutic potential in various diseases, including cancer and neurodegenerative disorders. They act by blocking the action of HDAC enzymes, which play a crucial role in gene expression by modifying chromatin structure.

Derivatives of the chromone structure have been investigated as HDAC inhibitors. For example, a novel 4-oxo-4H-chromen-hydroxamic acid derivative was designed and synthesized, showing moderate inhibitory activity against HDAC1 and HDAC8 isoforms. While this particular compound requires further optimization to enhance its activity and selectivity, it demonstrates the potential of the chromone scaffold as a basis for developing new HDAC inhibitors. Other studies have explored coumarin-based hydroxamates, which also contain a benzopyranone core, as potent HDAC inhibitors with antitumor activities.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they help to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. The chroman and chromone skeletons have been incorporated into the design of new cholinesterase inhibitors.

Studies on amino-7,8-dihydro-4H-chromenone derivatives have revealed compounds with high potency and selectivity against BuChE. One derivative, compound 4k, exhibited a good inhibitory potency against BuChE with an IC50 value of 0.65 µM. Kinetic studies indicated a competitive type of inhibition. Other research has focused on creating dual-target inhibitors that can simultaneously inhibit both cholinesterases and other relevant enzymes like MAO-B, which is a promising strategy for developing more effective treatments for Alzheimer's disease.

Table 2: Cholinesterase Inhibitory Activity of Selected Chromenone Derivatives

CompoundAChE Inhibition IC50 (µM)BuChE Inhibition IC50 (µM)
4f -5.70
4g -13.06
4k -0.65
7 5.581.15

Data sourced from studies on different chromenone derivatives.

Antiviral Properties (e.g., anti-HIV)

The chroman scaffold is a key structural motif in various biologically active molecules, and its derivatives have demonstrated notable antiviral properties. smolecule.com Research has indicated that chromene derivatives, which are structurally related to this compound, exhibit a range of pharmacological activities, including antiviral effects. scispace.com Synthetic chromanone analogs have also shown potential as antiviral agents. smolecule.com

Specifically concerning HIV, some studies have drawn parallels between chroman derivatives and established antiretroviral agents. For instance, the indazol-3-amine fragment of the HIV treatment Lenacapavir shares structural similarities with certain chroman derivatives, suggesting a potential for these compounds to interact with the HIV-1 capsid protein. vulcanchem.com Molecular docking studies have predicted a high affinity of 8-bromothis compound for the HIV-1 capsid protein, although this requires in vivo confirmation. vulcanchem.com Furthermore, various chromene and coumarin (B35378) derivatives have been investigated for their anti-HIV activity. scispace.comnih.govrjptonline.org

Beyond HIV, research into chroman derivatives has shown activity against other viruses. A study on 3-benzyl chromenes and chromans revealed potent activity against human rhinovirus (HRV) 1B. nih.gov The mechanism of action for some of these compounds is thought to involve binding to the viral capsid, thereby interfering with the early stages of viral replication. nih.gov

The following table summarizes the antiviral potential of various chroman and related derivatives:

Compound/Derivative ClassVirusProposed Mechanism/TargetReference
Chromene derivativesGeneralNot specified scispace.com
Synthetic chromanone analogsGeneralNot specified smolecule.com
8-Bromothis compoundHIV-1Capsid protein binding (predicted) vulcanchem.com
Coumarin derivativesHIVReverse transcriptase inhibition nih.gov
3-Benzyl chromansHuman Rhinovirus 1BCapsid binding nih.gov

Modulation of Protein Interactions

The ability of small molecules to modulate protein-protein interactions (PPIs) is a critical aspect of drug discovery. Amino acids and their derivatives have been shown to influence these interactions. arxiv.org While direct studies on this compound's role in modulating PPIs are not extensively detailed in the provided results, the fundamental structure, containing an amine group, suggests its potential to participate in such interactions. arxiv.org The amine group can act as a nucleophile, allowing it to react with electrophiles and form various derivatives, which in turn could modulate protein function. smolecule.com

Investigation of Ion Channel Interactions (e.g., TRPM8 antagonists)

Chroman derivatives have been investigated for their interactions with ion channels, particularly the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a cold-sensing ion channel, and its antagonists are being explored for treating conditions like cold-induced pain. researchgate.netnih.gov

Several chroman derivatives have been identified as TRPM8 antagonists. googleapis.com The development of these antagonists is a significant area of research, with the goal of creating effective and specific modulators of TRPM8 for therapeutic use. google.comnih.gov The chroman scaffold is a key feature in some of these antagonist structures.

Ion ChannelActivityCompound ClassTherapeutic PotentialReference
TRPM8AntagonistChroman derivativesCold-related pain, bladder disorders, migraine researchgate.netnih.govgoogleapis.comgoogle.comnih.gov

Anti-obesity

While direct studies on this compound for anti-obesity effects are not prominent, the broader class of amine-containing compounds has been central to the development of anti-obesity medications. For example, phentermine, a sympathomimetic amine, functions as an appetite suppressant. wjgnet.com The mechanism of action for many such drugs involves the modulation of neurotransmitter systems in the brain to reduce appetite. wjgnet.com The development of anti-obesity drugs often involves exploring various chemical scaffolds that can interact with these central nervous system targets. nih.govnih.gov

Angioprotective

Derivatives of chroman, specifically chromenones, have been evaluated for their angioprotective activities. rjptonline.org These compounds are part of the broader flavonoid family, many of which are known for their beneficial effects on the vascular system. rjptonline.org Research has shown that certain antioxidants, such as trolox (B1683679) (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), can offer angioprotective effects. tandfonline.com

Antiallergic

The chromone scaffold, a close structural relative of chroman, is well-known in the context of antiallergic medications. rjptonline.orgresearchgate.netcore.ac.ukresearchgate.net For instance, cromoglicic acid, a chromone derivative, has been used to manage allergic conditions by inhibiting the release of histamine (B1213489) from mast cells. jmchemsci.com Research has explored various chromone derivatives for their potential to treat allergies. nih.gov

Antihistaminic

Synthetic analogues of chromenones have been assessed for their antihistaminic activity. rjptonline.org This activity is often linked to the ability of these compounds to act as H1-receptor antagonists. tandfonline.com The development of antihistamines has evolved through generations to reduce side effects like sedation. tandfonline.com The chroman and chromone structures provide a versatile platform for synthesizing new compounds with potential antihistaminic properties. rjptonline.org

Structure Activity Relationship Sar and Computational Studies

The biological activity of chroman-3-amine (B1202177) hydrochloride and its derivatives is intrinsically linked to their chemical structure. The spatial arrangement of atoms and the nature of substituent groups play a pivotal role in determining the efficacy and potency of these compounds.

Impact of Stereochemistry on Biological Activity

The stereochemistry at the 3-position of the chroman ring is a critical determinant of biological activity. researchgate.net The specific three-dimensional arrangement of the amine group significantly influences how the molecule interacts with its biological targets. For instance, in a series of lactam-fused chroman derivatives, the stereochemistry at the C-3 position was found to be essential for antagonism at the 5-HT1A receptor. researchgate.net Research has shown that different enantiomers of chroman derivatives can exhibit varying levels of potency. For example, the (R)-enantiomer of a related chroman derivative demonstrated superior inhibitory activity compared to its racemic mixture, which was attributed to a more favorable steric fit within the target's binding site. The chiral center at the 3-position makes (S)-chroman-3-amine hydrochloride a candidate for asymmetric synthesis, where it could act as a chiral ligand or auxiliary. smolecule.com

Effects of Substituent Modifications on Efficacy

Modifications to the substituents on the chroman ring and the amine group have a profound impact on the biological efficacy of chroman-3-amine derivatives. core.ac.uk The nature, size, and position of these substituents can alter the compound's affinity for its target, as well as its pharmacokinetic properties. core.ac.uknih.gov

Studies on various chroman derivatives have demonstrated that the introduction of different functional groups can significantly modulate their biological activity. For instance, in a series of chroman-4-amine (B2768764) derivatives, the presence of a methoxy (B1213986) group at the 8-position resulted in the highest inhibitory activity against a specific enzyme, while unsubstituted or methyl-substituted analogs showed moderate activity. core.ac.uk Similarly, the nature of the heterocycle in 5-substituted chroman derivatives was found to strongly influence their neuroprotective activity. nih.gov The electronic properties of substituents also play a crucial role; electron-withdrawing groups can stabilize certain conformations and influence the molecule's interaction with its target. researchgate.net

Below is a table summarizing the effects of various substituent modifications on the activity of chroman derivatives based on several research findings.

Compound Series Substituent Modification Effect on Biological Activity Reference
Lactam-fused chroman derivativesCyclobutyl substitution on the basic nitrogenNecessary for antagonism at the 5-HT1A receptor researchgate.net
Chroman-4-amine derivatives8-Methoxy groupHighest inhibitory activity against butyrylcholinesterase core.ac.uk
5-Substituted chroman derivativesNature of the nitrogen heterocycleStrongly influenced neuroprotective activity nih.gov
3,4-disubstituted chromansAcetanilide functional groupProvides a valuable handle for further elaboration nih.gov
4H-chromene derivativesRigid and hydrophobic groups at positions 3 and 4Preferred for improved potency nih.gov
4H-chromene derivativesSmall and hydrophilic groups at the 6-phenyl meta or para positionPreferred for improved potency nih.gov

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models help in predicting the activity of new, untested compounds and guide the design of more potent analogs. nih.goveurekaselect.com

For chroman derivatives, QSAR models have been developed to understand the physicochemical properties that govern their inhibitory activity against various biological targets. researchgate.netacs.org These studies often consider parameters such as molecular shape, electronic properties, and hydrophobicity. wikigenes.org For example, a 3D-QSAR study on 2H-chromen-2-one derivatives identified key structural features responsible for their potent and reversible inhibition of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. acs.org The insights gained from such models are invaluable for the rational design of novel chroman-based therapeutic agents. acs.orgwikigenes.org

Conformational Analysis and Spectroscopic Studies

Understanding the three-dimensional shape and flexibility of chroman-3-amine hydrochloride is crucial for elucidating its mechanism of action. Conformational analysis, aided by spectroscopic techniques, provides detailed information about the preferred spatial arrangements of the molecule.

Proton Magnetic Resonance (PMR) Spectra for Conformation Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the conformation of cyclic molecules like chroman-3-amine. bdu.ac.inwikipedia.org The chemical shifts and coupling constants of the protons in the spectrum provide valuable information about their spatial relationships. bdu.ac.insavemyexams.com The dihydropyran ring of the chroman moiety typically adopts a half-chair conformation to minimize steric strain.

In the ¹H NMR spectrum, the protons on the chroman ring exhibit distinct signals depending on their axial or equatorial orientation. The coupling constants between adjacent protons, particularly the vicinal coupling constants (³J), are highly dependent on the dihedral angle between them, as described by the Karplus equation. aklectures.com This relationship allows for the assignment of the relative stereochemistry and preferred conformation of the molecule. researchgate.net For instance, larger coupling constants are generally observed for protons in a trans-diaxial arrangement compared to those in cis or equatorial-axial arrangements.

Influence of Substituent Orientation on Coupling Constants

The orientation of substituents on the chroman ring significantly influences the coupling constants observed in the ¹H NMR spectrum. stackexchange.com Electronegative substituents, for example, can alter the electron density around neighboring protons, leading to changes in their chemical shifts and coupling constants. stackexchange.com

The magnitude of vicinal coupling constants is particularly sensitive to the electronegativity of substituents attached to the coupled carbon atoms. stackexchange.comorganicchemistrydata.org Generally, the presence of an electronegative atom leads to a decrease in the magnitude of the vicinal coupling constant. stackexchange.com This effect can be used to further refine the conformational assignment of substituted chroman derivatives. By analyzing the coupling patterns, it is possible to deduce the preferred orientation (axial or equatorial) of substituents on the chroman ring. For example, in related chroman systems, the methoxy substituent at C6 has been observed to lie coplanar with the aromatic ring to maximize resonance stabilization.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in drug discovery and development, enabling the prediction of molecular properties and interactions, thereby guiding synthetic efforts and biological evaluations. For the chroman scaffold, these methods have been employed to elucidate binding modes, electronic properties, and dynamic behavior.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as a chroman derivative, and its biological target, typically a protein.

In a study on chroman-Schiff base derivatives as potential anti-tubercular agents, molecular docking was used to evaluate their binding interactions with the InhA protein from Mycobacterium tuberculosis. The results showed that certain R-isomer derivatives exhibited strong binding affinities, with binding energies of -10.6 kcal/mol, which were superior to reference ligands. nih.gov These interactions were stabilized by hydrogen bonds and hydrophobic interactions within the active site of the protein. nih.gov

Similarly, a virtual screening of a library of 2H-chroman-4-one derivatives against various fungal and bacterial proteins demonstrated high binding affinities, highlighting the role of hydrogen bonding and π-π stacking interactions in complex stabilization. tandfonline.com Another study on coumarin-3-carboxamides, which share structural similarities with chroman derivatives, identified potent inhibitors of acetylcholinesterase (AChE), with one compound displaying a remarkable IC50 of 0.3 nM. The docking analysis revealed a dual binding site interaction mode for these inhibitors. nih.gov

While direct molecular docking data for this compound is scarce, these studies on related chroman and coumarin (B35378) structures underscore the utility of this approach in identifying key binding interactions and predicting the inhibitory potential of this class of compounds against various biological targets. The amine group at the 3-position of this compound would be expected to play a significant role in forming hydrogen bonds with target proteins.

Table 1: Molecular Docking Data for Chroman and Coumarin Derivatives

Compound ClassTarget ProteinBinding Energy (kcal/mol)Key InteractionsReference
Chroman-Schiff base derivativesInhA (Tuberculosis)-10.6Hydrogen bonds, Hydrophobic interactions nih.gov
2H-chroman-4-one derivativesFungal and Bacterial ProteinsHigh affinityHydrogen bonds, π-π stacking tandfonline.com
Coumarin-3-carboxamidesAcetylcholinesterase (AChE)-Dual binding site interaction nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter for determining molecular stability and reactivity. A smaller energy gap implies a more reactive molecule.

DFT calculations on chromone (B188151) derivatives have been performed to analyze their electronic properties. For a series of pharmaceutically active chromone derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 1.590 to 1.870 eV. d-nb.inforesearchgate.net These relatively small energy gaps suggest that these molecules possess significant biological activity. d-nb.inforesearchgate.net The distribution of the HOMO and LUMO orbitals provides insights into the electron-donating and electron-accepting capabilities of different parts of the molecule.

Table 2: HOMO-LUMO Energy Data for Chromone Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
(E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC)--1.870 d-nb.inforesearchgate.net
(E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM)--1.649 d-nb.inforesearchgate.net
(E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one (PFH)--1.590 d-nb.inforesearchgate.net

Molecular Electrostatic Potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. These maps illustrate regions of positive, negative, and neutral electrostatic potential on the molecular surface.

For chromone derivatives, ESP maps have been calculated to identify the reactive sites. d-nb.inforesearchgate.net The regions of negative potential, typically found around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.

DFT calculations can also be used to determine various thermochemical parameters, such as the total energy, enthalpy, and Gibbs free energy of a molecule. These parameters are essential for understanding the stability and thermodynamics of chemical reactions involving the compound. For instance, theoretical studies on chromeno-oxadithiin and chromeno disulfide derivatives have used DFT to calculate their electronic energies, providing insights into their relative stabilities. bohrium.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique provides detailed information about the dynamic behavior of a system, including conformational changes and the stability of ligand-protein complexes.

MD simulations have been employed to investigate the stability of protein-ligand complexes involving chroman derivatives. In the study of chroman-Schiff base derivatives as anti-tubercular agents, MD simulations over a 100 ns trajectory confirmed the long-term stability of the complexes formed between the most potent inhibitors and the InhA protein. nih.gov This stability is a crucial factor for the sustained inhibitory activity of a drug candidate.

Similarly, MD simulations of azolyl-2H-chroman-4-ones complexed with their target proteins have been used to validate the stability of the docked poses and to understand the dynamic interactions that contribute to binding. tandfonline.com In another study, MD simulations were used to guide the design of new spirocyclic chroman derivatives as potential treatments for prostate cancer. mdpi.com

These examples highlight the power of MD simulations in providing a dynamic perspective on ligand-receptor interactions, which complements the static picture provided by molecular docking. For this compound, MD simulations would be invaluable for assessing the stability of its binding to a target protein and for understanding how the flexibility of both the ligand and the protein influence the binding process.

In Silico Studies for Binding Interactions

Computational, or in silico, studies are pivotal in elucidating the binding modes of small molecules within the active sites of biological targets. For derivatives of chroman-3-amine, molecular docking and molecular dynamics simulations have been instrumental in understanding their interactions at an atomic level, guiding further drug design and optimization. These studies reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the binding affinity and selectivity of these compounds for various protein targets.

Research into chroman-3-amine analogs has explored their potential as inhibitors for a range of enzymes and as ligands for receptors. For instance, derivatives have been designed and virtually screened against targets such as dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes, the serotonin (B10506) 5-HT7 receptor for neurological conditions, and the InhA enzyme for tuberculosis. nih.govacs.orgnih.gov

A noteworthy study focused on 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives as potent DPP-4 inhibitors. nih.govacs.org Through rational drug design informed by computational methods, researchers were able to significantly enhance the inhibitory potency of the lead compound. nih.gov These design strategies highlight the power of in silico modeling in medicinal chemistry. nih.govacs.org

In the context of anti-tubercular agents, in silico evaluation of chroman-Schiff base derivatives targeting the InhA protein revealed that specific isomers demonstrated superior binding affinities compared to known ligands. nih.gov Molecular dynamics simulations further supported the stability of these computationally predicted binding poses over time. nih.gov

Similarly, investigations into spiroquinoxalinopyrrolidine hybrids incorporating a chromanone structure have identified potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Docking studies indicated higher binding affinities for these novel compounds compared to the standard drug galantamine. nih.gov

Another area of investigation has been the potential of chroman derivatives to inhibit multiple targets of the SARS-CoV-2 virus. A study identified a gallocatechin analogue, (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate, as a promising candidate through molecular docking against several viral proteins. rsc.org

The following tables summarize the key findings from various in silico studies on chroman-3-amine derivatives and related compounds, detailing their target proteins, binding affinities, and the specific amino acid residues involved in the interactions.

Table 1: Summary of In Silico Binding Interactions for Chroman Derivatives

Compound ClassTarget ProteinKey Findings
Chroman-Schiff base derivatives (R-isomers)InhA (Tuberculosis)Exhibited superior binding affinities (-10.6 kcal/mol) compared to the reference ligand INH-NADH (-10.3 kcal/mol). nih.gov
Spiroquinoxalinopyrrolidine embedded chromanone hybridsAcetylcholinesterase (AChE)Showed a higher binding affinity (-10.5 kcal mol−1) compared to galantamine (-7.56 kcal mol−1). nih.gov
Spiroquinoxalinopyrrolidine embedded chromanone hybridsButyrylcholinesterase (BChE)Demonstrated a higher binding affinity (-11.6 kcal mol−1) compared to galantamine (-7.91 kcal mol−1). nih.gov
2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoateSARS-CoV-2 RdRpShowed potential to inhibit multiple viral targets, with molecular dynamics confirming complex stability. rsc.org
2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivativesDipeptidyl Peptidase 4 (DPP-4)Rational design led to a significant increase in potency, with some compounds reaching IC50 values of approximately 2.0 nM. nih.govacs.org

Table 2: Detailed Binding Interactions of Chroman Derivatives with Target Proteins

Derivative TypeTarget ProteinInteracting Amino Acid ResiduesType of Interaction
Chromone-based thiosemicarbazonesα-glucosidaseCritical residues within the catalytic pocketπ-π interactions, hydrogen bonds. researchgate.net
Chroman-4-one moietyMonoamine Oxidase B (MAO-B)Tyr398, Tyr435, Cys172π-π stacking, hydrogen bond. researchgate.net
2H-chromene-3-carboxamide derivativesMonoamine Oxidase B (MAO-B)CYSA 172, ILEA 199Hydrogen bond, Pi-Pi interaction. researchgate.net

These in silico findings underscore the versatility of the chroman scaffold and provide a rational basis for the design of novel, potent, and selective ligands for a variety of biological targets. The detailed understanding of binding interactions at the molecular level is crucial for the continued development of chroman-3-amine derivatives as potential therapeutic agents.

Applications in Medicinal Chemistry and Drug Discovery

Chroman-3-amine (B1202177) Hydrochloride as a Privileged Scaffold

The chroman-3-amine hydrochloride molecular structure is considered a "privileged scaffold" in the field of medicinal chemistry. mdpi.comacs.orgcore.ac.uk This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. core.ac.uk The versatility of the chroman ring system, a fusion of a benzene (B151609) ring and a pyran ring, allows for a wide range of chemical modifications, enabling the creation of diverse libraries of compounds with varied pharmacological activities. mdpi.comcore.ac.ukmdpi.com

The inherent structural features of chroman-3-amine, including its chiral center, aromatic ring, and amino group, provide multiple points for interaction with biological macromolecules like proteins and enzymes. smolecule.comresearchgate.net Researchers can systematically alter these features to optimize binding affinity, selectivity, and pharmacokinetic properties. researchgate.net This adaptability has led to the investigation of chroman-3-amine derivatives for a broad spectrum of therapeutic applications. researchgate.netrjptonline.org

The synthesis of various derivatives often starts with the chroman-3-amine core, which can be modified through reactions like N-acylation, reductive amination, and substitution on the aromatic ring. researchgate.netderpharmachemica.com These synthetic strategies allow for the exploration of the chemical space around the chroman-3-amine scaffold, leading to the discovery of compounds with specific biological activities. nih.govresearchgate.net The chroman framework is a common feature in many naturally occurring and synthetic compounds with significant biological properties, further highlighting its importance as a privileged structure in drug discovery. core.ac.ukmdpi.com

Drug Design and Development

The chroman-3-amine scaffold has been extensively utilized in the design and development of novel therapeutic agents for a variety of diseases. nih.govchemimpex.comresearchgate.net Its unique structure serves as a versatile building block, allowing for the creation of compounds with tailored pharmacological profiles. chemimpex.com

Development of Selective Inhibitors and Modulators

Derivatives of chroman-3-amine have been synthesized and evaluated as selective inhibitors and modulators of various enzymes and receptors. researchgate.netchemimpex.com For instance, chroman-3-amide derivatives have been identified as highly potent inhibitors of Rho kinase (ROCK), a target for diseases like hypertension and glaucoma. researchgate.net The ability to selectively inhibit specific biological targets is a crucial aspect of modern drug design, as it can lead to more effective treatments with fewer side effects. nih.gov

The chroman framework has also been incorporated into the design of selective allosteric modulators. nih.gov Allosteric modulators bind to a site on a protein that is different from the primary (orthosteric) binding site, offering a more nuanced way to control protein function. nih.gov Research has shown that certain 2-aminothiazole (B372263) derivatives, which can be conceptually linked to the broader class of amino-substituted heterocyclic compounds like chroman-3-amines, act as selective allosteric inhibitors of protein kinase CK2. nih.gov

The development of selective inhibitors also extends to monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters. nih.gov Chromone-based inhibitors, structurally related to chromans, have been designed to be potent and selective for MAO-B, which is a significant target in the treatment of neurodegenerative diseases. nih.govucl.ac.uk

Identification of Novel Therapeutic Agents

The exploration of the chemical space around the chroman-3-amine scaffold has led to the identification of novel therapeutic agents with a range of biological activities. smolecule.comgu.se These activities include potential antidepressant, anticancer, and neuroprotective effects. The versatility of the chroman structure allows for the creation of hybrid molecules that combine the features of the chroman ring with other pharmacologically active moieties to create multi-target-directed ligands (MTDLs). ucl.ac.uk

For example, hybrid compounds combining a chromanone (a related chroman derivative) with a 1-benzyl-1,2,3,6-tetrahydropyridin moiety have been developed as potential treatments for Alzheimer's disease by simultaneously targeting multiple pathological pathways. ucl.ac.uk Similarly, spiro-chromanone derivatives have been synthesized and shown to possess anticancer properties. researchgate.net The ability to generate diverse libraries of compounds from the chroman-3-amine starting point facilitates the screening process for new drug candidates against various diseases. gu.se

Neuropharmacology Applications

The chroman-3-amine scaffold and its derivatives have shown significant promise in the field of neuropharmacology. nih.govchemimpex.com The ability of these compounds to interact with the central nervous system has led to their investigation for the treatment of various neurological and psychiatric disorders. chemimpex.com

Derivatives of chroman-3-amine have been found to exhibit affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A subtype. researchgate.net This interaction is relevant for the potential treatment of depression and anxiety. researchgate.net Some chroman derivatives have also been investigated for their neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease. For instance, certain chroman-based compounds have been shown to enhance cognitive function in preclinical models.

Furthermore, chroman derivatives have been explored for their potential as anticonvulsant agents. nih.govnih.gov Research has demonstrated that specific modifications to the chroman structure can lead to compounds with significant antiepileptic activity in animal models. nih.gov The neuropharmacological effects of chroman-3-amine derivatives are often attributed to their ability to modulate neurotransmitter systems and protect neurons from damage. smolecule.comresearchgate.net

Anticancer Drug Development

The chroman scaffold is a key structural motif in a number of compounds that have been investigated for their anticancer properties. nih.govresearchgate.net The development of chroman-based anticancer agents is an active area of research, with studies exploring their effects on various cancer cell lines. nih.govresearchgate.net

Derivatives of chroman-3-amine have been designed and synthesized with the aim of creating novel anticancer drugs. nih.gov For example, a series of chroman derivatives incorporating Schiff base and isatin (B1672199) moieties demonstrated inhibitory effects on the growth of human breast cancer cells. nih.gov In some cases, these compounds have shown promising cytotoxicity against cancer cells with IC50 values in the micromolar range. researchgate.net

The anticancer activity of chroman derivatives is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells and to arrest the cell cycle, thereby preventing tumor growth. researchgate.net The versatility of the chroman structure allows for the synthesis of a wide array of derivatives, some of which have shown potent anticancer activity in preclinical studies. nih.govresearchgate.netbohrium.com

Use in Biochemical Research

Beyond its direct therapeutic applications, this compound and its derivatives serve as valuable tools in biochemical research. chemimpex.com These compounds can be used as molecular probes to study the function and regulation of enzymes and other biological macromolecules. researchgate.netnih.gov

The ability of chroman derivatives to selectively bind to specific proteins allows researchers to investigate the roles of these proteins in cellular processes. researchgate.net For instance, by using a fluorescently-tagged chroman-based inhibitor, scientists can visualize the localization and activity of a target enzyme within a cell.

Chroman-based compounds have also been utilized in the development of assays to screen for new enzyme inhibitors. acs.org The chroman scaffold can be modified to create a reporter molecule that produces a detectable signal upon interaction with an enzyme, facilitating high-throughput screening of potential drug candidates. The study of structure-activity relationships (SAR) of chroman derivatives provides valuable insights into the binding requirements of their biological targets, which can guide the design of more potent and selective molecules. researchgate.net

Tool for Studying Enzyme Activity

This compound and its derivatives are instrumental in the study of enzyme activity. chemimpex.com The core structure can be modified to create specific inhibitors or substrates for various enzymes, aiding in the elucidation of their function and mechanism of action. For instance, derivatives of chroman-3-amine have been investigated as inhibitors of enzymes like Rho kinase (ROCK), which is implicated in conditions such as hypertension and glaucoma. nih.gov The amine group can interact with active sites of enzymes, influencing their catalytic activity. Furthermore, studies on chroman-3-amides, derived from chroman-3-amine, have demonstrated potent inhibition of ROCK with good microsomal stability. nih.gov

Investigation of Protein Interactions

The ability of this compound to serve as a scaffold extends to the investigation of protein interactions. chemimpex.com By functionalizing the chroman ring and the amine group, researchers can design molecular probes to study the binding and interaction of molecules with specific proteins. The chroman ring system can engage with hydrophobic pockets within proteins, while the amine group can form crucial hydrogen bonds and electrostatic interactions, enhancing binding affinity and specificity. This makes it a valuable tool for understanding complex biological processes at the molecular level.

Pharmacological Evaluations in Preclinical Research

The chroman framework is present in numerous biologically active molecules, with some derivatives exhibiting anti-inflammatory, anti-cancer, and antiviral properties. smolecule.com The versatility of the this compound structure allows for its exploration in various pharmacological contexts.

Preclinical Toxicology and Safety Studies

Preclinical toxicology and safety studies are crucial for the development of any new therapeutic agent. While specific comprehensive toxicology data for this compound is not extensively published in readily available literature, the general class of chroman derivatives has been subject to such investigations. For instance, some chroman derivatives have shown promising safety profiles with low toxicity against non-cancerous cells while exhibiting potent cytotoxicity against cancer cells. google.com The development of novel psychoactive substances often involves rigorous toxicological analysis to ensure safety. scispace.com

Potential in Functional Brain Imaging Ligand Design

The development of ligands for functional brain imaging techniques like Positron Emission Tomography (PET) is an active area of research. These ligands must be able to cross the blood-brain barrier and bind selectively to specific targets in the brain. The structural properties of this compound make it a potential candidate for the design of such ligands. nih.gov For example, derivatives of related structures have been synthesized and evaluated as potential PET ligands for cannabinoid subtype-1 (CB1) receptors, demonstrating high brain uptake and selective binding. nih.gov

Advanced Materials Development

Beyond its biomedical applications, this compound is also investigated for its role in the development of advanced materials. chemimpex.com The presence of both a nitrogen atom and an aromatic ring in its structure suggests potential for its use in creating new materials with specific functionalities. smolecule.com

Polymers and Coatings

The properties of this compound make it a candidate for incorporation into polymers and coatings. chemimpex.com Its structure could contribute to enhanced durability and functionality of these materials. The amine group can participate in polymerization reactions, and the rigid chroman structure can impart desirable thermal and mechanical properties to the resulting polymers. While specific examples of its use in commercially available polymers and coatings are not widely documented, its potential in this area is a subject of ongoing research. smolecule.com

Future Directions and Research Gaps

Exploration of Novel Derivatives and Analogs

The chroman scaffold is a versatile starting point for the development of new therapeutic agents. chemimpex.com The synthesis of novel derivatives and analogs of Chroman-3-amine (B1202177) hydrochloride is a critical area for future research, with the potential to fine-tune the compound's biological activity, selectivity, and pharmacokinetic profile.

One promising approach involves the creation of lactam-fused chroman derivatives. researchgate.net Research has shown that these modifications can lead to compounds with dual affinity for both the 5-HT1A receptor and the serotonin (B10506) transporter, which could be beneficial in the treatment of depression and other neurological disorders. researchgate.net Further exploration of different ring sizes and substituents on the lactam portion could yield compounds with improved efficacy and reduced side effects.

Another area of interest is the synthesis of spiro-chromanone derivatives. researchgate.net These compounds, which feature a spirocyclic linkage at the 2-position of the chroman ring, have shown promise as anticancer agents. researchgate.net Future work could focus on diversifying the substituents on the spirocyclic ring and the chroman nucleus to enhance their potency and selectivity for cancer cells.

The introduction of different functional groups at various positions on the chroman ring also warrants further investigation. For example, the synthesis of 8-bromo-chroman-3-amine hydrochloride has been reported, and this bromine atom could serve as a handle for further chemical modifications. vulcanchem.com Similarly, the development of derivatives with substituents at the 6-position of the chroman ring could lead to new compounds with unique biological properties.

Table 1: Examples of Chroman-3-amine Derivative Classes and Their Potential Applications

Derivative ClassPotential ApplicationKey Research Findings
Lactam-fused chroman derivativesAntidepressantsDual affinity for 5-HT1A receptor and serotonin transporter. researchgate.net
Spiro-chromanone derivativesAnticancer agentsCytotoxic against various cancer cell lines. researchgate.net
8-Bromo-chroman-3-amine derivativesAntimicrobial agentsPotential for further functionalization. vulcanchem.com

Further Elucidation of Molecular Targets and Pathways

While preliminary studies have shed some light on the biological activity of Chroman-3-amine hydrochloride, a more comprehensive understanding of its molecular targets and the signaling pathways it modulates is crucial for its development as a therapeutic agent.

Current research suggests that this compound and its analogs may interact with a variety of biological targets, including:

Serotonin Receptors: Several studies have indicated that chroman-3-amine derivatives have a high affinity for the 5-HT1A receptor. researchgate.net This interaction is believed to be responsible for their potential antidepressant and neuroprotective effects. researchgate.netsmolecule.com Further research is needed to fully characterize the binding mode of these compounds to the 5-HT1A receptor and to investigate their effects on other serotonin receptor subtypes.

Enzymes: Some evidence suggests that this compound may inhibit certain enzymes, although the specific enzymes have not yet been fully identified. smolecule.com Future studies should aim to identify these enzymatic targets and to elucidate the mechanism of inhibition.

Ion Channels: The interaction of chroman-3-amine derivatives with ion channels has not been extensively studied, but it represents a potential area for future investigation.

To gain a deeper understanding of the molecular mechanisms of action, a combination of in vitro and in silico approaches should be employed. Techniques such as molecular docking, and affinity chromatography can be used to identify and characterize the binding of this compound and its analogs to their molecular targets.

In-depth In Vivo Studies

While in vitro studies provide valuable information about the biological activity of a compound, in vivo studies are essential to evaluate its efficacy and safety in a living organism. To date, in vivo research on this compound and its derivatives has been limited.

Future in vivo studies should focus on:

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs is crucial for optimizing their dosing and formulation.

Efficacy in Animal Models of Disease: The therapeutic potential of these compounds should be evaluated in relevant animal models of neurological disorders, cancer, and other diseases.

Toxicology Studies: Comprehensive toxicology studies are necessary to assess the potential adverse effects of long-term exposure to this compound and its derivatives.

Recent advances in enantioselective synthesis have made it possible to produce specific enantiomers of chiral compounds. acs.org Given that the biological activity of chiral molecules can vary significantly between enantiomers, future in vivo studies should investigate the effects of the individual enantiomers of this compound.

Clinical Translation Potential

The ultimate goal of drug discovery and development is to translate promising preclinical findings into effective clinical therapies. While this compound is still in the early stages of research, it holds potential for clinical translation in several therapeutic areas.

The development of multi-target agents is a growing trend in drug discovery, and the chromanone chemotype has been identified as a privileged scaffold for designing multi-neurotarget anti-Alzheimer's agents. acs.org The ability of some chroman-3-amine derivatives to interact with multiple targets, such as the 5-HT1A receptor and the serotonin transporter, makes them attractive candidates for the treatment of complex multifactorial diseases like Alzheimer's. researchgate.netacs.org

Furthermore, the structural similarities between certain chroman derivatives and known drugs suggest potential for repurposing or developing new drugs based on this scaffold. vulcanchem.com For example, the observation that some chroman derivatives share structural features with the HIV drug Lenacapavir has spurred interest in their potential as anti-HIV agents. vulcanchem.com

Before any clinical trials can be initiated, further preclinical development is required, including extensive in vivo efficacy and safety studies, as well as the development of a suitable formulation.

Optimization of Synthetic Processes for Industrial Scale

For any new compound to be commercially viable as a therapeutic agent, it is essential to have a synthetic process that is efficient, cost-effective, and scalable for industrial production. While several methods for the synthesis of this compound and its derivatives have been reported in the literature, these methods may not be suitable for large-scale manufacturing.

Future research in this area should focus on:

Optimizing reaction conditions: This includes optimizing parameters such as temperature, pressure, solvent, and catalyst loading to maximize yield and minimize waste.

Developing robust purification methods: Efficient and scalable purification methods are necessary to ensure the high purity of the final product required for pharmaceutical applications.

The use of solid-supported reagents and catalysts could also be explored to simplify the purification process and facilitate the recycling of expensive reagents. Additionally, the development of continuous flow processes could offer several advantages over traditional batch processes, including improved safety, better process control, and higher throughput.

Q & A

Q. What are the recommended storage conditions for Chroman-3-amine hydrochloride to ensure stability?

this compound should be stored in a dry, cool environment at room temperature, protected from light and moisture. The compound’s stability is critical for reproducibility; improper storage can lead to degradation, affecting experimental outcomes. Purity assessments (e.g., via HPLC) should be conducted periodically to verify integrity .

Q. What synthetic routes are commonly employed for this compound?

A typical synthesis involves:

  • Cyclization : Formation of the chroman ring via acid-catalyzed cyclization of precursor alcohols.
  • Amination : Introduction of the amine group using reductive amination or nucleophilic substitution.
  • Hydrochloride Salt Formation : Reaction with hydrochloric acid to stabilize the amine. Detailed protocols should include reaction parameters (temperature, solvent, catalyst) and validation via NMR and mass spectrometry .

Q. What analytical techniques are recommended for purity assessment of this compound?

  • HPLC : To quantify purity (≥96% as reported in catalogs) and detect impurities.
  • NMR Spectroscopy : To confirm structural integrity and identify byproducts.
  • Mass Spectrometry (MS) : For molecular weight validation. Cross-referencing with literature data ensures accuracy .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Follow institutional chemical hygiene plans for disposal and spill management. Safety Data Sheets (SDS) must be reviewed prior to use .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using computational modeling?

Computational tools like COMSOL Multiphysics enable virtual screening of reaction parameters (e.g., temperature, solvent polarity) to predict optimal conditions. For example:

  • Factorial Design : Test interactions between variables (e.g., catalyst loading vs. reaction time) to maximize yield.
  • AI-Driven Simulations : Train models on existing datasets to propose novel reaction pathways. Experimental validation is required to confirm predictions .

Q. How should discrepancies in spectroscopic data (e.g., NMR, MS) be resolved when characterizing this compound?

  • Replicate Experiments : Confirm reproducibility under identical conditions.
  • Alternative Techniques : Use FT-IR or X-ray crystallography to cross-validate structural assignments.
  • Literature Comparison : Align data with peer-reviewed studies to identify outliers. Statistical analysis (e.g., confidence intervals) should accompany results to quantify uncertainty .

Q. What experimental design strategies are effective in studying the reactivity of this compound under varying conditions?

  • Quasi-Experimental Designs : Compare reactivity in controlled vs. variable environments (e.g., pH, temperature gradients).
  • Control Groups : Use inert analogs to isolate the compound’s specific reactivity.
  • High-Throughput Screening : Test multiple conditions simultaneously to identify trends. Data should be analyzed using multivariate regression to account for confounding factors .

Q. How can researchers ensure the reproducibility of this compound synthesis across different laboratories?

  • Standardized Protocols : Publish detailed methods, including equipment specifications and reagent sources.
  • Inter-Lab Validation : Collaborate with external teams to replicate results.
  • Reference Standards : Use certified materials (e.g., NIST-traceable compounds) for calibration. Documentation of deviations and troubleshooting steps is critical for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.